molecular formula C24H27N3O3 B10986097 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone

Cat. No.: B10986097
M. Wt: 405.5 g/mol
InChI Key: SNTAHLFXDYXRGT-QPJJXVBHSA-N
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Description

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone is a complex organic compound that features a quinoline moiety, a piperazine ring, and a phenylpropene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone typically involves multiple steps, starting from readily available precursors

    Formation of the Quinoline Moiety: This can be achieved through the cyclization of an appropriate aniline derivative with a carbonyl compound under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated quinoline derivative reacts with piperazine.

    Introduction of the Phenylpropene Group: This step involves the reaction of the piperazine-quinoline intermediate with a phenylpropene derivative, typically under basic conditions to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of solvent-free conditions or recyclable catalysts, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline moiety can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The phenylpropene group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Products may include quinoline-2,4-dione or quinoline-2-carboxylic acid derivatives.

    Reduction: The major product would be the corresponding alcohol derivative.

    Substitution: Products would vary depending on the substituent introduced, such as nitro- or halogen-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, while the piperazine ring could modulate neurotransmitter activity. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone is unique due to the combination of its structural features, which may confer specific biological activities not observed in similar compounds. The presence of the piperazine ring and the phenylpropene group, in particular, may enhance its interaction with biological targets and its potential as a therapeutic agent.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

7-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C24H27N3O3/c28-23-11-9-20-8-10-21(17-22(20)25-23)30-18-24(29)27-15-13-26(14-16-27)12-4-7-19-5-2-1-3-6-19/h1-8,10,17H,9,11-16,18H2,(H,25,28)/b7-4+

InChI Key

SNTAHLFXDYXRGT-QPJJXVBHSA-N

Isomeric SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

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